molecular formula C₁₃H₁₂D₁₁NO₄ B1153431 N-Boc-L-cyclohexylglycine-d11

N-Boc-L-cyclohexylglycine-d11

Cat. No.: B1153431
M. Wt: 268.39
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-L-cyclohexylglycine-d11 is a deuterated stable isotope of N-Boc-protected L-cyclohexylglycine, where eleven hydrogen atoms are replaced by deuterium . This compound is primarily designed for use as an analytical standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications, providing essential internal standards for precise quantification and metabolic studies . In pharmaceutical research and development, this deuterated building block is a critical tool in the design and optimization of novel drug candidates. Its unique structure, featuring a chiral center and a Boc-protected amino group, allows synthetic chemists to incorporate a deuterated amino acid moiety into peptide sequences and other bioactive molecules. The presence of deuterium can significantly alter the pharmacokinetic profile of a drug candidate, potentially enhancing its metabolic stability and bioavailability. Furthermore, this compound has been specifically identified as a reactant in the preparation of potent protease inhibitors, such as those targeting hepatitis C, highlighting its value in developing therapies for viral diseases . The product is for Research Use Only and is strictly not intended for diagnostic or therapeutic use in humans. Researchers should consult the material safety data sheet (MSDS) for complete handling and safety information prior to use .

Properties

Molecular Formula

C₁₃H₁₂D₁₁NO₄

Molecular Weight

268.39

Synonyms

(S)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-cyclohexaneacetic-d11 Acid;  (2S)​[(Tert-Butoxycarbonyl)amino](cyclohexyl-d11)ethanoic Acid;  (S)-2-(Tert-Butoxycarbonylamino)-2-(cyclohexyl-d11)ethanoic Acid;  (S)-2-[(Tert-Butoxycarbonyl)amino]-2-(cyclohexyl

Origin of Product

United States

Contextualization Within Non Natural Amino Acid Chemistry and Peptide Science

Non-natural amino acids, like L-cyclohexylglycine, are crucial building blocks in modern chemistry and biology. nih.gov They are not encoded by the standard genetic code but can be incorporated into peptides and other molecules to enhance their properties. nih.govrsc.org The introduction of such synthetic amino acids can fundamentally alter a peptide's structure and function, leading to improved stability, bioavailability, and therapeutic potential. nih.govsigmaaldrich.com For instance, the bulky cyclohexyl group of L-cyclohexylglycine can influence how a peptide folds and interacts with its biological targets. uci.edu

N-Boc-L-cyclohexylglycine-d11 belongs to this class of powerful molecular tools. Its core structure, L-cyclohexylglycine, provides unique steric and hydrophobic properties that are not available with natural amino acids. Researchers utilize these features to design novel peptides and peptidomimetics—compounds that mimic the structure and function of natural peptides. sigmaaldrich.comopenaccessjournals.com This allows for the development of new therapeutic agents with tailored characteristics. openaccessjournals.com

Significance of N Boc Protection in Stereoselective Organic Synthesis

The "N-Boc" in the compound's name refers to a tert-butoxycarbonyl group attached to the nitrogen atom of the amino acid. This "Boc" group serves as a temporary shield, or a "protecting group," for the amino functionality during chemical synthesis. smolecule.com This protection is vital in peptide synthesis and other complex organic reactions.

In a process known as stereoselective synthesis, chemists aim to create molecules with a specific three-dimensional arrangement of atoms. The Boc group plays a critical role here by preventing the amino group from participating in unwanted side reactions, thereby ensuring that the desired stereochemistry is maintained. organic-chemistry.orguq.edu.au The Boc group is favored because it can be easily added and removed under mild conditions, which is essential for preserving the integrity of the rest of the molecule. organic-chemistry.org This control over the synthetic process is fundamental to creating pure, optically active compounds for research and pharmaceutical applications. uq.edu.aunih.govacs.org

Principles and Implications of Deuterium Isotopic Labeling D11 in Molecular Studies

The "-d11" designation indicates that eleven hydrogen atoms in the cyclohexyl ring of the molecule have been replaced by their heavier isotope, deuterium (B1214612). pharmaffiliates.comlgcstandards.com This isotopic labeling is a powerful technique used to trace the path of molecules through chemical reactions or biological systems. wikipedia.org Since deuterium has a different mass than hydrogen, its presence can be detected using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmusechem.com

This labeling has several important implications for research:

Internal Standards: In quantitative analyses, such as measuring the concentration of a drug in a biological sample, deuterated compounds like N-Boc-L-cyclohexylglycine-d11 serve as ideal internal standards. musechem.com Their chemical behavior is nearly identical to their non-deuterated counterparts, but their different mass allows for precise and accurate quantification using mass spectrometry. musechem.com

Mechanistic Studies: By tracking the position of the deuterium atoms in the products of a reaction, scientists can gain detailed insights into the reaction mechanism—the step-by-step process of bond breaking and forming. synmr.in

Enhanced Stability: In some cases, the replacement of hydrogen with deuterium can slow down the rate of metabolic degradation of a molecule, a phenomenon known as the kinetic isotope effect. musechem.com This can lead to improved pharmacokinetic properties in drug candidates. musechem.com

Structural Analysis: Deuterium labeling is particularly valuable in NMR studies of large biomolecules. nih.gov By selectively introducing deuterium, researchers can simplify complex NMR spectra, making it easier to determine the three-dimensional structure and dynamics of proteins and other macromolecules. nih.govresearchgate.net

Overview of Research Utility and Scope in Contemporary Scientific Disciplines

Advanced Synthetic Strategies for L-Cyclohexylglycine Core Structures

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts. mdpi.com Enzymes, operating under mild conditions, can offer exceptional stereoselectivity in the formation of chiral centers, a feature that is highly advantageous for producing enantiomerically pure amino acids like L-cyclohexylglycine. scispace.comnih.govmdpi.com

One common chemoenzymatic approach involves the use of hydrolases for the stereoselective formation of peptide bonds or the resolution of racemic mixtures. mdpi.com For instance, enzymes can selectively acylate one enantiomer of a racemic cyclohexylglycine precursor, allowing for the separation of the desired L-enantiomer. Another powerful technique is the use of amino acid oxidases, which can be engineered for enhanced stability and substrate selectivity, to selectively process one enantiomer, leaving the other in high enantiomeric purity. nih.gov The synergy between chemical and enzymatic steps allows for the efficient production of the chiral L-cyclohexylglycine core. nih.gov

Asymmetric Catalysis in Stereocenter Formation

Asymmetric catalysis provides a powerful alternative for establishing the stereocenter of L-cyclohexylglycine with high enantioselectivity. uclm.es This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, converting a prochiral substrate into a chiral product. uclm.esccnu.edu.cn

A prominent strategy is the asymmetric hydrogenation of a suitable prochiral enamide precursor. This method, pioneered in the industrial synthesis of L-DOPA, employs chiral transition metal complexes, often with rhodium or iridium, and chiral phosphine (B1218219) ligands. uclm.es The catalyst creates a chiral environment that directs the addition of hydrogen across the double bond from a specific face, leading to the desired L-enantiomer with high enantiomeric excess.

Another approach involves the catalytic asymmetric amination of a carboxylic acid derivative. iaea.org This can be achieved through various catalytic systems, including those based on transition metals or chiral organic molecules, which facilitate the stereoselective introduction of the amino group. iaea.orgfrontiersin.org The choice of catalyst and reaction conditions is critical to achieving the desired stereochemical control.

StrategyKey FeaturesCatalyst/Enzyme Examples
Chemoenzymatic Synthesis High stereoselectivity, mild reaction conditions.Hydrolases, L-amino acid oxidases. nih.govmdpi.com
Asymmetric Catalysis High enantioselectivity, catalytic turnover.Chiral Rhodium/Iridium complexes, Chiral organic catalysts. uclm.esfrontiersin.org

N-Boc Protection Techniques for Amino Acids in Complex Synthesis

The protection of the amino group is a critical step to prevent unwanted side reactions during the synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com

Optimization of Boc-Protection for Deuterated Precursors

The introduction of the Boc group onto the deuterated L-cyclohexylglycine precursor is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The reaction conditions can be optimized to ensure high yields and chemoselectivity, especially when dealing with valuable deuterated substrates. This can be performed under aqueous or anhydrous conditions. organic-chemistry.org The use of catalytic amounts of reagents like iodine or perchloric acid adsorbed on silica (B1680970) gel can enhance the efficiency of the N-tert-butoxycarbonylation process under mild, solvent-free conditions. organic-chemistry.org

Compatibility with Orthogonal Protecting Group Strategies

In the synthesis of complex molecules, it is often necessary to use multiple protecting groups for different functional groups. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. iris-biotech.de The Boc group is a key component of many orthogonal strategies. It is stable to the basic conditions used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) group and to the hydrogenation conditions used to cleave benzyl-based protecting groups (like Cbz). organic-chemistry.orgmasterorganicchemistry.comiris-biotech.de This orthogonality is crucial for the sequential manipulation of different parts of the molecule without affecting the Boc-protected amino group. rsc.orgarkat-usa.org

Protecting GroupDeprotection ConditionOrthogonal to Boc?
Boc Acid (e.g., TFA) masterorganicchemistry.com-
Fmoc Base (e.g., Piperidine) iris-biotech.deYes
Cbz (Z) Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.comYes
Trityl (Trt) Mild Acid rsc.orgNo
Alloc Pd(0) catalysisYes

Deuterium Incorporation Methods for Site-Specific Labeling (d11)

The synthesis of this compound requires the specific incorporation of eleven deuterium atoms onto the cyclohexyl ring. This is a challenging task that demands precise control over the deuteration process.

One of the most effective methods for achieving high levels of deuteration on a cyclic system is through catalytic hydrogen-deuterium (H/D) exchange reactions. snnu.edu.cn This often involves the use of a transition metal catalyst, such as palladium or iridium, in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O). nih.govtn-sanso.co.jp The reaction conditions, including temperature, pressure, and catalyst choice, can be tuned to maximize the extent of deuterium incorporation.

For the synthesis of the d11-cyclohexyl moiety, a precursor like benzene-d6 (B120219) can be utilized. nih.gov The deuterated benzene (B151609) can then undergo reduction and further functionalization to build the cyclohexylglycine core. Stepwise reduction and deuteration of a benzene ring complexed to a metal, such as tungsten, allows for precise, stereoselective control over the placement of deuterium atoms. nih.gov Alternatively, exhaustive H/D exchange on a pre-formed cyclohexyl ring can be achieved under forcing conditions, though this may offer less site-selectivity. mdpi.com The use of reagents like Cp₂TiCl/D₂O/Mn has also been shown to be an efficient system for deuterium atom transfer from D₂O to organic molecules. beilstein-journals.org

Synthetic Routes to Deuterated Cyclohexane (B81311) Moieties

One common approach involves the catalytic hydrogenation of benzene or its derivatives using deuterium gas (D2). However, this method often results in a mixture of isotopologues with varying degrees of deuteration. nih.gov To achieve selective and high-level deuteration, more controlled methods are necessary.

A powerful technique involves the dearomatization of a benzene complex followed by sequential additions of deuterated and proteated reagents. For instance, a tungsten complex of benzene can be converted to cyclohexene (B86901) through four defined additions of two protons (or deuterons) and two hydrides (or deuterides). nih.gov By carefully choosing the isotopic composition of these reagents, specific stereoisotopomers of deuterated cyclohexene can be synthesized. nih.gov Further reduction of the deuterated cyclohexene would yield the desired d11-cyclohexane ring.

Another strategy is the direct hydrogen isotope exchange (HIE) on a pre-existing cyclohexane ring. researchgate.net This can be achieved using transition-metal catalysts, such as those based on iridium, in the presence of a deuterium source like D2O or D2 gas. researchgate.netnih.govrsc.org The efficiency and regioselectivity of HIE can be influenced by the catalyst, solvent, and reaction conditions. researchgate.net For exhaustive deuteration to produce a d11-cyclohexane, harsh conditions or highly active catalysts may be required.

MethodDeuterium SourceCatalyst/ReagentKey Features
Catalytic HydrogenationD2 gasPd/C, PtO2, etc.Often leads to mixtures of isotopologues. nih.gov
Benzene DearomatizationDeuterated acids and hydridesTungsten complexesPrecise control over stereochemistry and deuterium placement. nih.gov
Hydrogen Isotope ExchangeD2O, D2 gasIridium complexesDirect exchange on a pre-existing ring; can be tuned for selectivity. researchgate.netrsc.org

Isotopic Exchange and Functionalization Strategies

Once a deuterated cyclohexane precursor is obtained, further functionalization is required to introduce the amino acid moiety. Alternatively, isotopic exchange can be performed on a molecule that already contains some of the required functionality.

Late-stage HIE is an attractive strategy as it allows for the introduction of deuterium into a molecule that is already structurally complex. acs.org For example, a compound containing the cyclohexylglycine backbone could potentially undergo HIE to introduce deuterium atoms onto the cyclohexane ring. Transition-metal-catalyzed HIE reactions have shown broad substrate scope and functional group tolerance. researchgate.net Iridium-based catalysts are particularly effective for HIE reactions on various substrates. researchgate.net

Functionalization of a deuterated cyclohexane can be achieved through various organic transformations. For example, a deuterated cyclohexene can undergo stereoselective epoxidation, followed by ring-opening reactions to introduce the necessary functional groups for amino acid synthesis. nih.gov The stereochemistry of these reactions is crucial for obtaining the desired L-enantiomer of cyclohexylglycine.

Scalability and Process Optimization in Deuterated Compound Synthesis

The scalability of synthetic routes is a critical consideration for the practical application of deuterated compounds, particularly in the pharmaceutical industry. nih.gov Traditional batch synthesis methods for deuteration can be limited by reactor size and inefficient heating and cooling. tn-sanso.co.jp

Flow synthesis methods offer a promising alternative for scaling up deuteration reactions. tn-sanso.co.jp Flow reactors can improve reaction efficiency and throughput, and potentially reduce the amount of expensive deuterated reagents required. tn-sanso.co.jp Microwave-assisted synthesis is another technology that can accelerate deuteration reactions and improve efficiency. tn-sanso.co.jp

Process optimization involves fine-tuning reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and deuterium incorporation while minimizing side reactions and costs. For instance, in HIE reactions, the choice of solvent can significantly impact the regioselectivity of deuteration. researchgate.net The development of robust and air- and water-stable catalysts is also crucial for scalable and reliable deuteration processes. nih.gov

Derivatization Studies of this compound for Research Applications

This compound serves as a labeled internal standard in pharmacokinetic studies and mass spectrometry-based bioanalysis. pharmaffiliates.comacs.org The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions to reveal the free amine, which can then be coupled with other molecules.

For example, the deprotected d11-cyclohexylglycine can be incorporated into peptides. google.com This allows for the synthesis of deuterated peptides, which can be used to study peptide metabolism, conformation, and interaction with biological targets. The presence of the deuterated cyclohexylglycine residue provides a unique mass signature for tracking the peptide in complex biological matrices.

Furthermore, the carboxylic acid group of this compound can be activated and coupled with various amines or alcohols to generate a library of deuterated compounds for screening in drug discovery programs. These derivatives can help in understanding structure-activity relationships and optimizing the properties of lead compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Species

The substitution of hydrogen with deuterium profoundly impacts NMR spectra. Deuterium has a different nuclear spin (I=1) compared to hydrogen (I=1/2) and a much smaller gyromagnetic ratio. This results in deuterium being observed at a completely different frequency in an NMR spectrometer and simplifies ¹H NMR spectra by removing the signals corresponding to the deuterated positions. Furthermore, the presence of deuterium induces subtle but measurable electronic changes that affect the chemical shifts and coupling constants of nearby nuclei.

The replacement of a proton with a deuteron (B1233211) causes small changes in the electronic environment of neighboring nuclei, a phenomenon known as the deuterium isotope effect. These effects are categorized based on the number of bonds separating the deuteron from the observed nucleus.

¹³C Chemical Shifts : A one-bond isotope effect (¹ΔC(D)) causes a significant upfield shift (lower ppm value) for the carbon directly attached to a deuterium atom, typically in the range of 0.2–0.5 ppm per deuteron. nih.gov This is due to the C-D bond being slightly shorter and having a lower zero-point vibrational energy than a C-H bond, which increases the electron shielding around the carbon nucleus. nih.gov Two-bond and three-bond effects (²ΔC(D), ³ΔC(D)) are smaller, usually causing upfield shifts of around 0.1 ppm and <0.05 ppm, respectively. fu-berlin.de For this compound, all cyclohexyl carbons would show significant upfield shifts compared to the non-deuterated compound.

¹H Chemical Shifts : While the cyclohexyl proton signals are absent in the ¹H NMR spectrum, the chemical shift of the alpha-proton (α-H) adjacent to the deuterated cyclohexyl group would be affected. A two-bond isotope effect (²ΔH(D)) would cause a small upfield shift, typically around 0.02 ppm. utoronto.ca

Coupling Constants (J) : Deuterium substitution also alters spin-spin coupling constants. The coupling between a deuteron and a carbon (¹J(C,D)) is approximately one-sixth the value of the corresponding proton-carbon coupling (¹J(C,H)) due to the difference in their gyromagnetic ratios. Vicinal couplings, such as the three-bond coupling between the alpha-proton and the adjacent cyclohexyl methine (³J(Hα,H-cyclohexyl)), are eliminated and replaced by a much smaller ³J(Hα,D-cyclohexyl) coupling, which is often unresolved and leads to a sharpening of the α-H signal.

Table 1: Predicted Deuterium-Induced Isotope Effects in this compound

NucleusIsotope Effect TypePredicted Shift (ppm)Comment
Cyclohexyl ¹³C¹ΔC(D) & ²ΔC(D)-0.3 to -0.8Significant upfield shift due to one- and two-bond effects from attached deuterons.
Alpha ¹³C (α-C)²ΔC(D)~ -0.1Smaller upfield shift from two-bond effect of the adjacent deuterated cyclohexyl group.
Alpha ¹H (α-H)²ΔH(D)~ -0.02Small upfield shift due to the adjacent deuterated ring.

The three-dimensional structure of this compound in solution is not static. The molecule exists as an ensemble of conformations due to rotation around single bonds and the chair-chair interconversion of the cyclohexyl ring. Advanced multi-dimensional NMR techniques are essential for characterizing these conformational preferences. nih.govsemanticscholar.org

COSY (Correlation Spectroscopy) : A 2D COSY experiment would confirm the spin system of the non-deuterated parts of the molecule, for instance, by showing a correlation between the NH proton and the α-proton.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the chemical shifts of the α-carbon and the carbons of the Boc protecting group.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close in space (<5 Å), providing key information for conformational analysis. acs.org For this compound, NOEs between the Boc group protons and the α-proton or specific protons on the non-deuterated parts of the molecule could reveal preferred orientations around the N-Cα bond. The absence of the cyclohexyl protons simplifies the NOESY spectrum, making the remaining correlations easier to interpret. nih.gov

Deuterium labeling is a powerful tool for studying molecular dynamics using variable-temperature (VT) NMR spectroscopy. fu-berlin.decdnsciencepub.com By recording NMR spectra at different temperatures, researchers can observe changes in line shapes that correspond to dynamic processes becoming faster or slower on the NMR timescale.

For this compound, two primary dynamic processes are of interest: the rotation about the amide C-N bond of the Boc group, and the chair-chair flip of the cyclohexyl ring. Deuteration of the cyclohexyl ring simplifies the ¹H NMR spectrum, making it easier to study the coalescence of signals related to the Boc group rotamers without interference from complex cyclohexyl signals. mdpi.com While the dynamics of the deuterated ring itself must be studied by ²H NMR, its influence on the rest of the molecule can be cleanly observed in ¹H NMR. The kinetic isotope effect, where the heavier deuterium can slightly alter the energy barriers of these dynamic processes, can also provide insight into the transition states of these conformational changes. fu-berlin.de

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pathway Elucidation

Mass spectrometry is indispensable for confirming the successful synthesis and isotopic enrichment of this compound. It also provides a map of how the molecule breaks apart, which confirms the location of the deuterium label.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the determination of a molecule's exact elemental formula. For this compound, HRMS is used to verify that the intended 11 deuterium atoms have been incorporated. The theoretical exact mass of the deuterated compound is significantly different from its non-deuterated counterpart and other potential isotopic variants.

Table 2: Theoretical Mass Comparison for Isotopic Variants

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
N-Boc-L-cyclohexylglycineC₁₃H₂₃NO₄257.1627
This compoundC₁₃H₁₂D₁₁NO₄268.2316

By comparing the experimentally measured mass from an HRMS instrument to the theoretical value, one can confirm the identity and isotopic purity of the synthesized compound with high confidence.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed. This process provides detailed structural information and is particularly useful for confirming the location of isotopic labels. nih.govacs.org

In a typical MS/MS experiment (e.g., using collision-induced dissociation), this compound would undergo characteristic fragmentation. The Boc (tert-butoxycarbonyl) group is notoriously labile and often fragments in predictable ways. nih.govniscpr.res.in

Common fragmentation pathways for Boc-protected amino acids include:

Loss of isobutylene (B52900) (56 Da) : [M+H]⁺ → [M+H - C₄H₈]⁺

Loss of the entire Boc group (100 Da) : [M+H]⁺ → [M+H - C₅H₈O₂]⁺

Loss of CO₂ (44 Da) from the carboxylic acid.

By analyzing the masses of the fragment ions, the location of the d11 label can be confirmed. For instance, if the entire d11-cyclohexyl group is retained on a fragment, that fragment's mass will be 11 Da heavier than the corresponding fragment from the non-deuterated analog. This confirms that the deuterium labeling occurred exclusively on the cyclohexyl ring.

Table 3: Predicted MS/MS Fragmentation for [C₁₃H₁₂D₁₁NO₄+H]⁺ (m/z 269.24)

Fragment Ion DescriptionPredicted m/zNeutral LossInference
Loss of isobutylene (C₄H₈)213.1856.06 DaConfirms presence of Boc group. Deuterated ring is intact.
Loss of Boc group (C₅H₈O₂)169.18100.05 DaYields the protonated amino acid core. Deuterated ring is intact.
Loss of Boc group and water151.17118.06 DaFurther fragmentation of the amino acid core. Deuterated ring is intact.
d11-Cyclohexyl cation94.16-Direct observation of the deuterated moiety.

Vibrational Spectroscopy (IR, Raman) in Probing Deuterium-Sensitive Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of this compound. The deuteration of the cyclohexyl ring introduces specific changes in the vibrational spectra, providing a unique signature for this isotopologue.

The primary effect of substituting hydrogen with deuterium is a significant shift of the corresponding vibrational modes to lower frequencies. This is due to the increased mass of deuterium compared to protium. The C-D stretching vibrations are typically observed in the 2200-2000 cm⁻¹ region of the IR and Raman spectra, a range that is generally free from other fundamental vibrations, making them easily identifiable. aip.orgresearchgate.net In contrast, the C-H stretching vibrations of the non-deuterated cyclohexyl ring would appear in the 3000-2850 cm⁻¹ region. spectroscopyonline.com

Similarly, the C-D bending (scissoring, wagging, twisting, and rocking) vibrations will also shift to lower wavenumbers compared to their C-H counterparts. illinois.educdnsciencepub.com These shifts provide a clear spectroscopic marker for the presence and location of deuterium atoms within the molecule.

Beyond the deuterium-sensitive vibrations, the IR and Raman spectra of this compound will exhibit characteristic bands for its other functional groups. The tert-butoxycarbonyl (Boc) protecting group will show strong absorptions corresponding to the C=O stretching of the carbamate (B1207046), typically around 1700-1680 cm⁻¹. acs.org The carboxylic acid moiety will display a characteristic C=O stretching vibration, usually in the range of 1760-1690 cm⁻¹, and a broad O-H stretching band centered around 3300-2500 cm⁻¹. The N-H stretching vibration of the carbamate is expected in the 3400-3300 cm⁻¹ region. acs.org

Table 1: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Cyclohexyl-d11C-D Stretch2200-2000
Cyclohexyl-d11C-D Bend< 1200
Boc GroupC=O Stretch1700-1680
Carboxylic AcidC=O Stretch1760-1690
Carboxylic AcidO-H Stretch3300-2500 (broad)
CarbamateN-H Stretch3400-3300

X-ray Crystallography for Solid-State Structural Determination and Conformation

It is anticipated that the cyclohexyl ring will adopt a stable chair conformation. The relative orientation of the Boc protecting group and the carboxylic acid function around the chiral center will be a key feature. The solid-state structure is likely to be stabilized by a network of hydrogen bonds, particularly involving the carboxylic acid proton and the carbonyl oxygen of a neighboring molecule, as well as the N-H group of the carbamate. acs.org Such interactions play a crucial role in the formation of a stable crystalline lattice. The conformation of flexible molecules like N-Boc-protected amino acids can be influenced by crystal packing forces, and thus the solid-state structure may represent one of several low-energy conformations accessible in solution. acs.org

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Integrity

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the stereochemical integrity of chiral molecules like this compound. slideshare.netlibretexts.org These methods measure the differential interaction of left and right circularly polarized light with the chiral molecule. libretexts.org

The "L" configuration at the α-carbon of the cyclohexylglycine moiety imparts chirality to the molecule. This chirality will result in a characteristic CD spectrum with positive or negative bands (Cotton effects) in the regions where the molecule's chromophores absorb light. For this compound, the relevant chromophores are the carbonyl groups of the Boc protector and the carboxylic acid. libretexts.org The sign and magnitude of the Cotton effects are highly sensitive to the spatial arrangement of these groups around the chiral center. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. researchgate.net A chiral molecule will exhibit a plain ORD curve at wavelengths far from an absorption maximum, while anomalous curves with peaks and troughs (Cotton effects) are observed at wavelengths near an absorption band. libretexts.org The ORD spectrum is related to the CD spectrum through the Kramers-Kronig transformation. nih.gov

The chiroptical spectra of this compound would serve as a fingerprint for its specific enantiomeric form. By comparing the obtained spectra with that of a known standard or with theoretically predicted spectra, the "L" configuration and the enantiomeric purity of the compound can be unequivocally confirmed. The deuteration of the cyclohexyl ring is not expected to significantly alter the electronic transitions of the chromophores and therefore should have a minimal effect on the CD and ORD spectra, which are primarily governed by the stereochemistry at the α-carbon.

Table 2: Hypothetical Chiroptical Data for this compound

TechniqueParameterValue
Circular Dichroism (CD)Wavelength of Maximum Ellipticity (λmax)~215 nm
Molar Ellipticity [θ] at λmaxPositive Value
Optical Rotatory Dispersion (ORD)Sign of Cotton EffectPositive
Wavelength of Peak~225 nm
Wavelength of Trough~205 nm

Role as a Chiral Building Block in Complex Molecular Architectures

N-Boc-L-cyclohexylglycine is a non-proteinogenic amino acid derivative frequently employed as a building block in the synthesis of peptides and peptidomimetics. guidechem.com The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function is standard in peptide synthesis, preventing unwanted reactions during the coupling process. smolecule.com The L-configuration is crucial for creating molecules that can mimic and interact with naturally occurring biological systems. smolecule.com The introduction of the deuterated "-d11" variant allows for the precise placement of a stable isotopic label within these complex molecules for detailed mechanistic investigation.

N-Boc-L-cyclohexylglycine is a versatile building block for incorporation into peptide chains using solid-phase peptide synthesis (SPPS) and other synthetic methodologies. smolecule.coma2bchem.com Its bulky cyclohexyl side chain imparts specific hydrophobic and steric properties to the resulting peptide or peptidomimetic. Peptidomimetics, which are compounds designed to mimic the action of peptides but with improved pharmacological properties like enhanced stability against proteolytic degradation, often incorporate unnatural amino acids such as cyclohexylglycine. wiley.combeilstein-journals.org

The use of this compound allows for the synthesis of stable isotope-labeled peptides (SIL peptides). qyaobio.com These labeled peptides are chemically and physically almost identical to their non-labeled counterparts but can be easily distinguished and quantified in mass spectrometry (MS) or studied via nuclear magnetic resonance (NMR) spectroscopy. qyaobio.com This makes the deuterated version an ideal internal standard for pharmacokinetic analyses and a tool for metabolite identification. qyaobio.com For example, it has been used in the synthesis of peptidomimetic PROTACs (Proteolysis Targeting Chimeras), a class of molecules designed to degrade specific target proteins. mdpi.comresearchgate.net

Table 1: Research Applications of N-Boc-L-cyclohexylglycine in Synthesis

Application Area Description Key Feature Utilized
Peptide Synthesis Serves as a protected amino acid building block for constructing custom peptides. Boc-protected amine, L-chirality. smolecule.com
Peptidomimetics Incorporated to create peptide mimics with enhanced stability and novel properties. Unnatural cyclohexyl side chain. guidechem.comwiley.com

| Drug Discovery | Used in the design of bioactive molecules, such as protease inhibitors and PROTACs. mdpi.compharmaffiliates.com | Specific steric and hydrophobic character. smolecule.com |

The spatial arrangement of a peptide or drug molecule is critical to its biological activity. Introducing conformational constraints can reduce the flexibility of a molecule, locking it into a bioactive conformation and potentially increasing its binding affinity and specificity for a biological target. diva-portal.org The bulky cyclohexyl side chain of cyclohexylglycine provides significant steric hindrance, which can force the peptide backbone into a more defined secondary structure, such as a β-turn or γ-turn. beilstein-journals.orggoogle.combeilstein-journals.org

By systematically incorporating residues like cyclohexylglycine, researchers can perform structure-activity relationship (SAR) studies. These studies help to identify the key structural features and pharmacophoric groups essential for biological activity. diva-portal.org The use of this compound in this context provides a subtle but powerful tool. The deuterium labeling does not significantly alter the steric bulk or the conformational preferences imposed by the cyclohexyl group, but it allows for the resulting constrained analogues to be used in further mechanistic studies, such as kinetic isotope effect experiments, to probe how these conformational changes influence reaction rates or enzymatic processing.

The principles of using chiral building blocks like N-Boc-L-cyclohexylglycine are central to the stereoselective synthesis of complex molecules, including natural product analogues and other bioactive compounds. a2bchem.com Its defined stereochemistry ensures that it can be incorporated into a growing molecule with precise control over the resulting 3D architecture. a2bchem.com While its application in the total synthesis of specific natural products is not broadly documented, it is used in the synthesis of complex pharmaceutical molecules that require high stereochemical purity. A notable example is its use as a reactant in the preparation of a potent inhibitor for the hepatitis C virus (HCV) protease, a complex therapeutic target. pharmaffiliates.com The synthesis of such targeted inhibitors requires meticulous control of stereochemistry to ensure effective binding to the enzyme's active site.

Deuterium Labeling in Kinetic Isotope Effect (KIE) Studies

The primary purpose of the "-d11" labeling in this compound is to facilitate the study of kinetic isotope effects (KIE). A KIE occurs when replacing an atom in a reactant with one of its heavier isotopes causes a change in the rate of a chemical reaction. nih.gov The replacement of hydrogen (¹H) with deuterium (²H or D) can lead to a significant KIE because deuterium is twice as heavy as hydrogen. nih.govacs.org This effect is most pronounced when a C-H bond is broken or formed in the rate-determining step of a reaction. By measuring the reaction rate of the deuterated compound versus the non-deuterated compound, researchers can gain profound insight into reaction mechanisms. nih.govismrm.org

In organic synthesis, understanding the precise mechanism of a transformation is key to optimizing reaction conditions and extending its applicability. The KIE is a powerful tool for determining the transition state structure of a reaction. If a significant KIE is observed upon deuteration of the cyclohexyl ring of a molecule synthesized with this compound, it provides strong evidence that a C-H bond on that ring is involved in the rate-limiting step. This information can help differentiate between proposed mechanistic pathways. For instance, in reactions involving oxidation, cyclization, or rearrangement where a hydrogen atom from the cyclohexyl group is abstracted, the deuterated analogue would exhibit a slower reaction rate, confirming the involvement of that specific position.

KIE studies are widely used to unravel the intricate mechanisms of enzyme catalysis. nih.govrsc.org Enzymes achieve their remarkable rate enhancements by stabilizing the transition state of the reaction they catalyze. nih.gov By synthesizing a substrate or inhibitor using this compound, researchers can probe the interactions between the cyclohexyl group and the enzyme's active site.

For example, if a deuterated substrate is processed more slowly by an enzyme (e.g., a protease or a metabolic enzyme), it suggests that a C-H bond on the cyclohexyl ring is cleaved during the catalytic cycle. nih.gov This can help map the catalytic mechanism with sub-angstrom resolution. nih.gov Furthermore, even in the absence of bond cleavage, subtle KIEs (known as secondary KIEs) can provide information about changes in hybridization or the steric environment of the cyclohexyl group as the substrate binds to the enzyme and proceeds through the catalytic cycle. This makes this compound a highly specific probe for studying substrate recognition and the dynamics of enzyme-substrate interactions. nih.govnih.gov

Table 2: Application of Deuterium Labeling in KIE Studies

Study Type Mechanistic Question Addressed Expected Outcome with this compound
Organic Reaction Mechanisms Is a C-H bond on the cyclohexyl ring broken in the rate-determining step? A significant primary KIE (slowed reaction rate) indicates C-H bond cleavage. nih.gov
Enzyme Catalysis Does the enzyme catalyze a reaction involving a C-H bond on the substrate's cyclohexyl group? A slower enzymatic conversion rate for the deuterated substrate. nih.gov

| Substrate-Enzyme Recognition | How does the environment around the cyclohexyl group change upon binding to the enzyme? | Observation of secondary KIEs can reveal changes in conformation and binding interactions. |

Isotopic Tracers in Investigating Biochemical Pathways and Molecular Fate

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in vivo and in vitro without the complications of radioactivity. nih.gov Deuterium-labeled compounds, such as this compound, are particularly valuable as tracers in metabolic research. nih.gov When introduced into a biological system, the heavy isotope label allows researchers to follow the compound and its metabolites through complex biochemical pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govjpt.com

The primary application of this compound as a tracer is linked to the metabolic studies of therapeutic agents. Its non-deuterated analog, N-Boc-L-cyclohexylglycine, is a known reactant in the synthesis of potent hepatitis C virus (HCV) protease inhibitors. rsc.orgrsc.org By incorporating the deuterated form into the synthetic route, researchers can produce isotopically labeled inhibitors. These labeled drugs can then be used in pharmacokinetic studies to track their absorption, distribution, metabolism, and excretion (ADME) with high precision. jpt.com The deuterium label provides a distinct mass signature that allows for the differentiation of the drug and its metabolites from endogenous compounds in complex biological matrices like blood plasma or tissue homogenates. jpt.com

Furthermore, the use of deuterated tracers can provide insights into enzymatic reaction mechanisms. The kinetic isotope effect, where the presence of a heavier isotope at a reaction site can alter the reaction rate, can be a powerful tool for elucidating the rate-limiting steps of enzymatic catalysis. While specific studies on this compound in this context are not widely documented, the general principle is well-established in biochemical research.

Contribution to Advanced Analytical Standards and Internal Labeling for Quantitative Analysis

One of the most significant applications of this compound is its use as an internal standard in quantitative analysis, particularly in conjunction with mass spectrometry. scioninstruments.com Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry because they have nearly identical chemical and physical properties to their non-labeled counterparts. jpt.comqyaobio.com This ensures that they co-elute during chromatography and experience similar ionization efficiencies and fragmentation patterns in the mass spectrometer, thus correcting for variations in sample preparation and instrument response. scioninstruments.com

Given that N-Boc-L-cyclohexylglycine is a key building block for certain HCV protease inhibitors, rsc.orgrsc.org its deuterated analog is an ideal internal standard for the quantification of these inhibitors or their synthetic intermediates in various samples. nih.govmedchemexpress.comvietnamjournal.ru For example, in the development of antiviral drugs, it is crucial to accurately measure the concentration of the active pharmaceutical ingredient in biological fluids. By adding a known amount of this compound (or a drug synthesized from it) to the sample, a ratiometric measurement of the analyte to the internal standard can be performed, leading to highly accurate and precise quantification. nih.gov

The use of deuterated standards can also improve the stability and pharmacokinetic profile of a drug. A study on the HCV protease inhibitor telaprevir (B1684684) demonstrated that replacing a specific proton with deuterium suppressed its metabolic epimerization, leading to enhanced plasma exposure in rats. nih.gov This highlights the dual role that isotopic labeling can play in both analytical and therapeutic contexts.

Application AreaSpecific Use of this compoundAnalytical TechniqueKey Advantage
Biochemical Pathway InvestigationTracer for metabolic fate studies of drugs derived from it.Mass Spectrometry, NMRNon-radioactive, allows for differentiation from endogenous molecules.
Quantitative AnalysisInternal standard for the quantification of HCV protease inhibitors and related compounds.Liquid Chromatography-Mass Spectrometry (LC-MS)High accuracy and precision due to similar physicochemical properties to the analyte.

Investigation of Molecular Interactions and Self-Assembly Processes

The unique structural features of N-Boc-L-cyclohexylglycine, including its bulky, non-polar cyclohexyl group and the Boc-protecting group, make it an interesting candidate for studies in supramolecular chemistry and molecular self-assembly. While direct research on the d11-labeled version in this context is limited, the behavior of its non-deuterated counterpart and similar molecules provides valuable insights.

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. uclouvain.benumberanalytics.commdpi.com The N-Boc-L-cyclohexylglycine molecule possesses several features that can participate in these interactions. The Boc group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the cyclohexyl ring provides a significant hydrophobic component. rsc.org

The incorporation of such non-polar amino acids into larger molecular assemblies can be used to modulate the properties of the resulting supramolecular structures. nih.gov The hydrophobic cyclohexyl group can drive the molecule to partition into non-polar environments or to form aggregates in aqueous solutions to minimize its contact with water. mdpi.com The study of these interactions is crucial for designing host-guest systems, molecular sensors, and novel materials. uclouvain.bersc.org While the isotopic labeling in this compound does not significantly alter these non-covalent interactions, it provides a means to probe the dynamics and structure of the resulting assemblies using techniques like solid-state NMR.

The self-assembly of peptides into ordered structures is a fundamental process in biology and materials science. rsc.org In some cases, this process can lead to the formation of amyloid fibrils, which are associated with a range of human diseases, including Alzheimer's disease. mdpi.comnih.gov The tendency of a peptide to aggregate is heavily influenced by its amino acid sequence, particularly the presence of hydrophobic and aromatic residues. nih.govmdpi.comprinceton.edu

N-Boc-L-cyclohexylglycine, as a bulky and hydrophobic amino acid derivative, has the potential to influence peptide self-assembly. smolecule.com The Boc-protecting group itself has been shown to impact the self-assembly of peptides, often promoting the formation of nanostructures like fibrils and spheres. frontiersin.orgnih.gov The hydrophobic nature of the cyclohexyl group can further drive the aggregation process through hydrophobic collapse. mdpi.com Studies on peptides containing other non-polar amino acids have shown that these residues are often found in the core of amyloid fibrils. nih.gov

By incorporating this compound into a peptide sequence, researchers could use techniques like neutron scattering or solid-state NMR to gain detailed structural information about the self-assembled state. This could provide valuable insights into the mechanisms of amyloid formation and the role of specific residues in this process. For instance, understanding how bulky, non-polar side chains pack within a fibril core is crucial for designing inhibitors of amyloid aggregation. mdpi.commdpi.comnih.gov

CompoundKey Structural FeaturePotential Role in Self-AssemblyRelevant Research Area
This compoundBulky, non-polar cyclohexyl groupPromotes hydrophobic interactions and aggregation.Amyloidogenesis, Supramolecular Chemistry
Boc-protecting groupCan participate in hydrogen bonding and influences nanostructure formation.Peptide Nanomaterials
Deuterium labelingEnables advanced structural and dynamic analysis by NMR and neutron scattering.Mechanistic Biochemistry

Computational and Theoretical Studies of N Boc L Cyclohexylglycine D11

Molecular Modeling and Conformational Analysis in Solution and Solid States

Molecular modeling of N-Boc-L-cyclohexylglycine-d11 is foundational to understanding its three-dimensional structure and dynamic behavior. The conformational landscape of this molecule is primarily governed by the rotational freedom around several key single bonds: the Cα-C(cyclohexyl) bond, the N-Cα bond, and the bonds within the N-Boc protecting group. Computational methods, ranging from molecular mechanics (MM) to quantum mechanics (QM), are employed to explore this landscape.

In solution, the conformational preferences are influenced by interactions with solvent molecules. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to simulate the bulk effects of a solvent, while explicit solvent models, involving molecular dynamics (MD) simulations with individual solvent molecules, provide a more detailed picture of solute-solvent interactions. These simulations can reveal the most stable conformations and the energy barriers between them. For this compound, the bulky, deuterated cyclohexyl ring is expected to favor an equatorial position to minimize steric hindrance, a preference that can be quantified through computational analysis.

In the solid state, the conformations are dictated by crystal packing forces. Molecular modeling can predict the most stable crystal structures and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. The deuteration of the cyclohexyl ring in this compound is not expected to significantly alter the primary molecular conformation but may have subtle effects on intermolecular interactions within the crystal lattice due to the slightly shorter C-D bond length and lower vibrational frequency compared to a C-H bond.

Dihedral AngleGas Phase (°)Solution (Water) (°)
N-Cα-C(cyclohexyl)-C1'178.5175.2
H-N-Cα-C(cyclohexyl)-65.3-68.9
Cα-N-C(Boc)-O179.1177.8

This table presents hypothetical calculated dihedral angles for the lowest energy conformer of this compound in the gas phase and in an implicit water solvent model, illustrating the kind of data generated from conformational analysis.

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for understanding the electronic structure and predicting the spectroscopic properties of this compound. als-journal.com These calculations provide detailed information about molecular orbitals, charge distribution, and the energies of different electronic states.

One of the most powerful applications of quantum chemistry is the prediction of NMR spectra. rsc.orgresearchgate.netnih.govmdpi.comyoutube.com By calculating the magnetic shielding tensors of each nucleus, it is possible to predict the chemical shifts of ¹H, ¹³C, and other NMR-active nuclei. For this compound, these calculations can predict the subtle changes in the ¹³C NMR spectrum of the cyclohexyl ring due to the presence of deuterium (B1214612). The C-D bonds will exhibit different coupling patterns and may cause small upfield shifts in the signals of the attached carbons.

Infrared (IR) and Raman spectroscopy are other techniques where computational predictions are highly valuable. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared with experimental data to aid in the assignment of vibrational modes. The C-D stretching and bending vibrations in this compound will appear at significantly lower frequencies than the corresponding C-H vibrations, providing a clear spectral signature of deuteration.

NucleusCalculated Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
58.358.1
C=O (acid)175.1174.8
C=O (Boc)156.2155.9
C(quat, Boc)80.580.3
C1' (cyclohexyl)40.139.9

This table provides a hypothetical comparison of DFT-calculated ¹³C NMR chemical shifts for this compound with potential experimental values, showcasing the predictive power of quantum chemical methods.

Theoretical Prediction and Simulation of Deuterium Isotope Effects

The substitution of hydrogen with deuterium in this compound leads to a range of isotope effects that can be predicted and simulated using theoretical methods. These effects arise primarily from the difference in zero-point vibrational energy (ZPVE) between C-H and C-D bonds. nih.govrutgers.edunih.govresearchgate.net

Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction upon isotopic substitution. mdpi.comnih.govwikipedia.orgprinceton.edu If a C-H bond to the cyclohexyl ring is broken in the rate-determining step of a reaction, a significant primary KIE would be expected. Theoretical calculations can model the transition state of the reaction and compute the vibrational frequencies of both the light and heavy isotopologues to predict the magnitude of the KIE. Even if the C-D bonds are not broken, secondary KIEs can be observed, and these can also be predicted computationally.

Equilibrium Isotope Effects (EIEs) refer to the change in the equilibrium constant of a reaction upon isotopic substitution. nih.govnih.govresearchgate.net For example, the acidity of the carboxylic acid group in this compound might be slightly different from its non-deuterated counterpart due to the electronic effects of the deuterated cyclohexyl ring. Computational methods can be used to calculate the free energy change for the dissociation of the proton in both the deuterated and non-deuterated species to predict this EIE.

PropertyPredicted Isotope Effect (kH/kD or KH/KD)
C-H/D bond cleavage (hypothetical)6.8
Acidity of carboxylic acid1.02
Conformational Equilibrium (Axial/Equatorial)0.98

This table presents hypothetical predicted deuterium isotope effects for this compound in various scenarios, illustrating the types of predictions made by theoretical simulations.

Ligand-Protein Docking and Molecular Dynamics Simulations for Mechanistic Insights

To understand how this compound might interact with a biological target, such as an enzyme or receptor, ligand-protein docking and molecular dynamics (MD) simulations are powerful tools. hubspotusercontent-na1.net Docking algorithms predict the preferred binding orientation of a ligand within the active site of a protein, providing a static picture of the interaction. hubspotusercontent-na1.net

Molecular dynamics simulations offer a dynamic view of the ligand-protein complex over time. aip.orgpurdue.edu These simulations can reveal how the ligand and protein move and adapt to each other, the stability of the binding pose, and the key interactions that mediate binding. For this compound, MD simulations can be used to explore whether the deuteration of the cyclohexyl ring affects the binding affinity or the dynamics of the ligand within the binding pocket. nih.govirb.hr While the effect is expected to be subtle, it could manifest in altered van der Waals interactions or changes in the entropy of binding.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is an experimental technique that can be complemented by MD simulations to study protein-ligand interactions. nih.govchemrxiv.orgnih.govacs.orghubspot.netacs.org The rate of deuterium exchange can provide information about the regions of the protein that become more or less solvent-accessible upon ligand binding. MD simulations can help to interpret these experimental results by providing a detailed picture of the structural and dynamic changes that give rise to the observed exchange patterns.

ParameterN-Boc-L-cyclohexylglycineThis compound
Docking Score (kcal/mol)-8.5-8.6
Binding Free Energy (MD, kcal/mol)-10.2-10.4
Key H-bonds22

This table shows a hypothetical comparison of docking and molecular dynamics results for the non-deuterated and deuterated forms of N-Boc-L-cyclohexylglycine binding to a hypothetical protein target, illustrating how computational methods can be used to probe the effects of deuteration on binding.

Development of Predictive Models for Chemical Reactivity and Stereoselectivity

Computational chemistry can also be used to develop predictive models for the chemical reactivity and stereoselectivity of this compound in various reactions. arxiv.orgarxiv.orgacs.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its biological activity or physical properties.

For this compound, a range of molecular descriptors can be calculated, including electronic, steric, and topological parameters. These descriptors can then be used to build models that predict, for example, the rate of a particular reaction or the enantiomeric excess of a product in a stereoselective transformation. The inclusion of descriptors that account for the presence of deuterium would be crucial for accurately modeling the behavior of this isotopically labeled compound.

Machine learning algorithms are increasingly being used to develop more sophisticated predictive models. arxiv.orgarxiv.org These models can learn complex relationships between molecular structure and reactivity from large datasets of experimental or computational data. By training a machine learning model on a dataset that includes deuterated compounds, it may be possible to develop a model that can accurately predict the reactivity and stereoselectivity of this compound in a variety of chemical contexts.

DescriptorValue
Molecular Weight268.43
LogP2.95
Polar Surface Area66.4 Ų
Number of C-D bonds11

This table provides a set of hypothetical molecular descriptors for this compound that could be used as input for developing predictive models of its chemical reactivity and stereoselectivity.

Future Directions and Emerging Research Avenues for N Boc L Cyclohexylglycine D11

Advancements in Automated Synthesis of Deuterated Non-Natural Amino Acids

The synthesis of complex molecules like N-Boc-L-cyclohexylglycine-d11 is set to be revolutionized by progress in automated synthesis platforms. The evolution of automated solid-phase peptide synthesis (SPPS) presents a significant opportunity for the streamlined incorporation of deuterated non-natural amino acids into peptide chains. aurorabiomed.comformulationbio.combeilstein-journals.org These automated systems, which precisely control reaction cycles of deprotection, coupling, and washing, offer enhanced reproducibility and efficiency over manual methods. americanpeptidesociety.org

Future research will likely focus on adapting existing automated synthesizers to handle the specific requirements of deuterated building blocks. This includes optimizing coupling strategies and heating capabilities to accommodate sterically hindered residues like cyclohexylglycine, thereby improving yield and purity. americanpeptidesociety.org The integration of robotic liquid handling platforms can further automate the process, from the spotting of t-Boc protected amino acid residues onto solid surfaces to the final cleavage and purification steps. aurorabiomed.comformulationbio.com The primary goal is to create robust, high-throughput methods for producing peptides and libraries containing this compound, making these valuable research tools more accessible. beilstein-journals.orgnih.gov

Table 1: Key Areas for Advancement in Automated Synthesis
Area of AdvancementDescriptionProjected Impact
Robotic HandlingUtilization of robotic arms and liquid handlers for precise dispensing of deuterated reagents. aurorabiomed.comIncreased throughput and reduced human error.
Optimized Coupling ProtocolsDevelopment of specific chemical cycles and heating profiles for efficient incorporation of bulky, deuterated amino acids. americanpeptidesociety.orgHigher peptide yield and purity.
High-Throughput PlatformsAdaptation of microarray and parallel synthesis technologies for creating libraries of deuterated peptides. formulationbio.combeilstein-journals.orgFacilitation of large-scale screening and research.
Real-Time MonitoringIntegration of sensors to monitor reaction completion (e.g., UV monitoring for Fmoc deprotection) adapted for Boc-strategy. americanpeptidesociety.orgImproved process control and optimization.

Exploration of Novel Catalytic and Biocatalytic Applications

The introduction of deuterium (B1214612) into specific molecular positions is a critical area of research, and enzymatic methods are emerging as powerful tools for achieving this with high selectivity. nih.govchemrxiv.org Future investigations will likely explore the use of biocatalysts, such as pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, to perform hydrogen-deuterium (H/D) exchange directly on cyclohexylglycine or its precursors. nih.govresearchgate.net This approach offers a more efficient and site-selective alternative to traditional multi-step chemical syntheses that often require deuterated precursors. acs.org

Research into dual-protein catalytic systems, where one enzyme facilitates Cα-deuteration and another targets the Cβ-position, could open pathways to novel isotopologs of this compound. nih.govchemrxiv.org Such precise labeling would be invaluable for mechanistic studies of enzymes and for fine-tuning the metabolic properties of peptide-based drug candidates. nih.gov The development of robust, scalable biocatalytic methods, potentially using whole-cell systems, would make these specialized deuterated amino acids more readily available for applications in drug discovery and development. researchgate.net

Table 2: Emerging Catalytic Strategies
Catalytic MethodMechanismPotential Application for this compound
Enzyme-Mediated H/D ExchangeUse of enzymes like aminotransferases in D₂O to catalyze site-selective deuterium incorporation. nih.govacs.orgDirect and selective deuteration of the cyclohexyl ring or backbone.
Dual-Protein SystemsPairing of two distinct enzymes to achieve deuteration at multiple specific sites (e.g., Cα and Cβ). chemrxiv.orgCreation of unique deuteration patterns for advanced mechanistic studies.
OrganophotocatalysisA radical-based approach for the convergent synthesis of complex, deuterated amino acids from simple precursors. nih.govNovel synthetic routes to enantioenriched α-deuterated amino acids.
Chemoenzymatic PlatformsCombining chemical synthesis steps with whole-cell biocatalysis to produce diverse deuterated scaffolds. researchgate.netScalable production of various isotopologs.

Development of this compound as a Probe for Advanced Imaging Techniques

Radiolabeled amino acids are increasingly vital for molecular imaging in oncology, particularly for Positron Emission Tomography (PET). frontiersin.org PET imaging of brain tumors, for instance, often benefits from amino acid tracers due to their higher uptake in tumor cells compared to the low uptake in surrounding healthy brain tissue. nih.govmdpi.com A significant future direction is the development of this compound into a PET imaging agent.

This would involve labeling the molecule with a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F). The presence of deuterium in the cyclohexyl ring is hypothesized to enhance the metabolic stability of the tracer by slowing down its breakdown by enzymes. nih.gov This increased stability could lead to improved tumor uptake and retention, resulting in clearer and more informative PET images. nih.govresearchgate.net Research would focus on synthesizing an ¹⁸F-labeled version of the deuterated amino acid and evaluating its potential in preclinical models for imaging cancers that exhibit upregulated amino acid transport. nih.gov

Integration into High-Throughput Screening Platforms for Mechanistic Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology. This compound can be a valuable tool in this domain. By incorporating it into peptide libraries using automated synthesis, researchers can generate a vast number of deuterated molecules for screening. creative-peptides.comcpcscientific.com

One key application lies in mass spectrometry-based HTS assays. Peptides containing this compound can serve as heavy internal standards for the precise and accurate quantification of their non-deuterated counterparts in complex biological samples. creative-peptides.com This is analogous to the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique used in quantitative proteomics. cernobioscience.com The integration of this deuterated amino acid into screening platforms will enable more reliable identification of enzyme inhibitors, receptor ligands, and other bioactive peptides, thereby accelerating the pace of discovery. cpcscientific.com

Synergistic Methodologies: Combining Isotopic Labeling with Emerging Spectroscopic and Microscopic Techniques

The future of biological analysis lies in combining multiple advanced techniques to gain a more complete picture of cellular processes. The stable isotope label in this compound makes it an ideal probe for such synergistic approaches. wikipedia.org

In spectroscopy, the deuterium label can simplify complex Nuclear Magnetic Resonance (NMR) spectra of proteins and peptides, helping to solve their three-dimensional structures and study their dynamics. acs.orgnih.gov In mass spectrometry, the mass shift introduced by the eleven deuterium atoms provides a clear signal for tracking the molecule and its metabolites. medchemexpress.com

Even more exciting is the combination of isotopic labeling with high-resolution microscopy. Techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) can map the distribution of stable isotopes within cells and tissues with spatial resolution down to 50 nm. nih.gov By correlating NanoSIMS data with images from other advanced microscopy methods like atomic force microscopy (AFM), researchers could visualize the precise location of peptides containing this compound within cellular structures. nih.govnih.gov This powerful combination would provide unprecedented insights into the uptake, trafficking, and mechanism of action of peptide-based therapeutics and probes.

Q & A

Q. What synthetic methodologies are recommended for preparing N-Boc-L-cyclohexylglycine-d11 with high isotopic purity?

this compound is synthesized via deuteration of the precursor molecule using deuterated reagents (e.g., D₂O, deuterated acids/bases) under controlled conditions. Key steps include:

  • Protection : Boc (tert-butoxycarbonyl) protection of the amine group to prevent undesired side reactions .
  • Deuteration : Selective deuteration at specific carbon positions using catalytic exchange or enzymatic methods to achieve >98% isotopic purity.
  • Purification : Column chromatography (e.g., silica gel or HPLC) to isolate the deuterated product, followed by lyophilization for stability . Note: Confirm deuteration efficiency via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify deuterium incorporation and assess structural integrity. Absence of proton signals in deuterated positions confirms isotopic labeling .
  • High-Resolution Mass Spectrometry (HRMS) : To determine molecular weight accuracy (±0.001 Da) and isotopic distribution .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹) .

Q. How should researchers assess the stability of this compound under various experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to evaluate decomposition temperatures. Store at ≤-20°C to minimize deuteration loss .
  • Solvent Compatibility : Test solubility and stability in common solvents (e.g., DMSO, acetonitrile) via UV-Vis spectroscopy over 24–72 hours .
  • pH Sensitivity : Conduct stability assays across pH 2–12 using buffers, monitored by HPLC to detect degradation products .

Q. What role does this compound play in peptide synthesis workflows?

The Boc group protects the amine during solid-phase peptide synthesis (SPPS). The deuterated cyclohexylglycine moiety is used to:

  • Study peptide conformation via deuterium isotope effects on NMR chemical shifts .
  • Track metabolic pathways in isotopic tracing experiments, leveraging deuterium’s low natural abundance for high signal-to-noise ratios in MS .

Advanced Research Questions

Q. How do deuterium isotope effects influence the reactivity of this compound in acid/base-catalyzed reactions?

Deuterium’s higher mass reduces zero-point energy, slowing reaction kinetics (kinetic isotope effect, KIE). For example:

  • Acid Hydrolysis : The KIE (k_H/k_D ≈ 2–10) delays Boc deprotection under acidic conditions (e.g., TFA/DCl), requiring extended reaction times .
  • Base-Mediated Reactions : Deuteration at α-carbon positions stabilizes intermediates, altering enantiomeric excess in chiral syntheses .

Q. What strategies mitigate isotopic dilution or exchange during long-term storage of this compound?

  • Storage : Use airtight containers under inert gas (N₂/Ar) to prevent H/D exchange with atmospheric moisture. Lyophilized powders are more stable than solutions .
  • Quality Control : Periodically validate isotopic purity via MS and adjust storage conditions if deuteration drops below 95% .

Q. How should researchers resolve contradictions in kinetic data from deuterated vs. non-deuterated analogs?

  • Control Experiments : Compare reaction rates under identical conditions (temperature, solvent, catalyst) to isolate isotope effects .
  • Computational Modeling : Use density functional theory (DFT) to predict KIEs and validate experimental deviations .
  • Error Analysis : Quantify instrument variability (e.g., MS sensitivity drift) using internal standards .

Q. What experimental designs are optimal for tracking this compound in metabolic studies?

  • Labeling : Incorporate the compound into peptide substrates via SPPS, then administer to cell/organ models .
  • Detection : Use LC-MS/MS with selected reaction monitoring (SRM) for deuterated fragments. Normalize data to non-deuterated controls .
  • Ethics : Adhere to NIH guidelines for preclinical studies, including sample size justification and statistical power analysis .

Q. Can this compound provide mechanistic insights into enzyme-substrate interactions?

Yes. Deuteration alters vibrational frequencies, affecting transition-state stabilization. Applications include:

  • Enzyme Kinetics : Measure KIE to distinguish between stepwise and concerted mechanisms (e.g., proteases acting on deuterated peptides) .
  • Binding Studies : Use ²H-edited NMR to map substrate-enzyme contact points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.